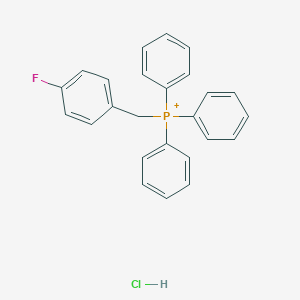

(4-Fluorobenzyl)(triphenyl)phosphonium chloride

Description

(4-Fluorobenzyl)(triphenyl)phosphonium chloride (CAS 3462-95-1) is a quaternary phosphonium salt with the molecular formula C25H21ClFP and a molecular weight of 414.86 g/mol. It features a 4-fluorobenzyl group attached to a triphenylphosphonium core, with a chloride counterion. This compound is typically synthesized via the Appel reaction, where 4-fluorobenzyl alcohol reacts with triphenylphosphine and carbon tetrachloride to form the corresponding phosphonium chloride . It is commercially available in purities up to 95% and is widely used in Wittig reactions to generate fluorinated alkenes, which are critical intermediates in pharmaceutical and materials chemistry . Its fluorine substituent imparts unique electronic and steric properties, influencing reactivity and product stability in synthetic applications .

Properties

Molecular Formula |

C25H22ClFP+ |

|---|---|

Molecular Weight |

407.9 g/mol |

IUPAC Name |

(4-fluorophenyl)methyl-triphenylphosphanium;hydrochloride |

InChI |

InChI=1S/C25H21FP.ClH/c26-22-18-16-21(17-19-22)20-27(23-10-4-1-5-11-23,24-12-6-2-7-13-24)25-14-8-3-9-15-25;/h1-19H,20H2;1H/q+1; |

InChI Key |

CBHDAHHYMRXLIP-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)[P+](CC2=CC=C(C=C2)F)(C3=CC=CC=C3)C4=CC=CC=C4.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Fluorobenzyl)(triphenyl)phosphonium chloride typically involves the reaction of triphenylphosphine with 4-fluorobenzyl chloride. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is usually heated to facilitate the formation of the phosphonium salt .

Industrial Production Methods

While specific industrial production methods for (4-Fluorobenzyl)(triphenyl)phosphonium chloride are not widely documented, the general approach involves scaling up the laboratory synthesis. This includes using larger reaction vessels and optimizing reaction conditions to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

(4-Fluorobenzyl)(triphenyl)phosphonium chloride undergoes various types of chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the chloride ion is replaced by other nucleophiles.

Oxidation and Reduction: The compound can be involved in redox reactions, although specific examples are less common

Common Reagents and Conditions

Common reagents used in reactions with (4-Fluorobenzyl)(triphenyl)phosphonium chloride include bases like sodium hydroxide or potassium carbonate, which facilitate nucleophilic substitution. Solvents such as dichloromethane or acetonitrile are often used to dissolve the reactants and control the reaction environment .

Major Products

The major products formed from reactions involving (4-Fluorobenzyl)(triphenyl)phosphonium chloride depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution reactions can yield various substituted benzyl derivatives .

Scientific Research Applications

(4-Fluorobenzyl)(triphenyl)phosphonium chloride has been shown to selectively accumulate in mitochondria due to its lipophilic nature. This property makes it a candidate for various applications:

- Mitochondrial Targeting : The compound can exploit the higher mitochondrial membrane potential found in cancer cells, allowing for targeted delivery of therapeutic agents or imaging probes .

- Impact on Cellular Processes : Studies indicate that it can modulate mitochondrial activity, influencing cellular respiration and apoptosis pathways, which are crucial in cancer progression.

Research Applications

- Cancer Research :

- Imaging Techniques :

- Biochemical Studies :

Case Studies

-

In Vivo Imaging of Lung Cancer :

A study utilized the PET tracer 4-[18F]fluorobenzyl-triphenylphosphonium to visualize mitochondrial membrane potential variations in non-small cell lung cancer models. Results indicated distinct functional heterogeneity among different lung tumor subtypes, providing insights into targeted therapies . -

Electrophile Modification of Enzymes :

Research demonstrated the inhibition of glyceraldehyde-3-phosphate dehydrogenase by ambient electrophiles, showcasing the compound's utility in understanding metabolic pathways critical for tumorigenesis .

Mechanism of Action

The mechanism of action of (4-Fluorobenzyl)(triphenyl)phosphonium chloride involves its interaction with cellular membranes and its ability to cross lipid bilayers. The phosphonium moiety facilitates its accumulation in mitochondria, making it useful in studies of mitochondrial function and targeting .

Comparison with Similar Compounds

Key Insights :

- Electron-withdrawing groups (e.g., -F, -Cl) increase ylide stability in Wittig reactions, while electron-donating groups (e.g., -CH3, -OCH3) alter steric and solubility profiles .

- Heterocyclic substituents (e.g., pyridinyl) introduce coordination sites for metal catalysis .

Corrosion Inhibition Properties

Phosphonium salts are effective corrosion inhibitors in acidic media. Substituents influence adsorption efficiency on metal surfaces:

Key Insight : Bulky or hydrophobic substituents (e.g., vinyl, ethoxy) improve inhibition by forming protective films on metal surfaces .

Biological Activity

(4-Fluorobenzyl)(triphenyl)phosphonium chloride (FBTPP) is a quaternary ammonium salt with significant biological activity, particularly in targeting mitochondria. This compound has garnered attention in cancer research due to its selective accumulation in cancer cells, which often exhibit higher mitochondrial membrane potentials compared to normal cells. This article discusses the biological properties, mechanisms of action, and potential therapeutic applications of FBTPP, supported by relevant data and case studies.

- Molecular Formula : C25H21ClFP

- Molar Mass : 406.86 g/mol

- Structure : FBTPP consists of a triphenylphosphonium moiety linked to a 4-fluorobenzyl group, enhancing its lipophilicity and biological activity compared to other phosphonium salts.

FBTPP's primary mechanism involves its ability to penetrate mitochondrial membranes due to its lipophilic nature. Upon accumulation in mitochondria, it can modulate various biological processes:

- Mitochondrial Targeting : The compound exploits the higher mitochondrial membrane potential in cancer cells, leading to increased intracellular concentrations. For every 60 mV change in membrane potential, the concentration of FBTPP within mitochondria can increase tenfold, allowing for significant targeting of cancerous tissues .

- Influence on Apoptosis : FBTPP has been shown to impact apoptotic pathways by affecting cellular respiration and promoting apoptosis in cancer cells. It interacts with cellular signaling molecules that are crucial for regulating metabolic pathways associated with cancer progression .

Biological Activity and Applications

- Cancer Research : FBTPP has been studied extensively as a potential therapeutic agent for various cancers due to its selective targeting capabilities. Its accumulation in mitochondria allows for enhanced efficacy against cancer cells while sparing normal cells.

- Mitochondrial Function Modulation : Research indicates that FBTPP can influence reactive oxygen species (ROS) production and redox signaling pathways, which are critical in cancer biology . This modulation can lead to altered cell proliferation rates and increased sensitivity to chemotherapeutic agents.

- Imaging Applications : FBTPP derivatives have been utilized as PET imaging agents for tracking mitochondrial activity in vivo. For example, a radiolabeled version of FBTPP has been developed for imaging cancers, allowing for better visualization and understanding of tumor metabolism .

Case Studies

- In a study involving lung cancer models, researchers utilized FBTPP conjugates as radiotracers for PET imaging. The results demonstrated high localization within tumor tissues compared to normal tissues, indicating its potential use as a diagnostic tool in oncology .

- Another study highlighted the effects of FBTPP on various cancer cell lines, showing significant induction of apoptosis through caspase activation pathways. The compound was effective at micromolar concentrations against multiple cell lines including A549 (lung adenocarcinoma) and HeLa (cervical cancer) cells .

Comparative Analysis with Related Compounds

The following table compares FBTPP with structurally similar phosphonium salts regarding their biological activities:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| (4-Fluorobenzyl)(triphenyl)phosphonium chloride | C25H21ClFP | Mitochondrial targeting potential |

| (4-Fluorobenzyl)(diphenyl)phosphonium bromide | C19H18BrFP | Less lipophilic than triphenyl variant |

| (benzyl)(triphenyl)phosphonium chloride | C22H22ClP | Lacks fluorine substitution |

| (4-Methylbenzyl)(triphenyl)phosphonium chloride | C26H24ClP | Methyl group alters electronic properties |

Q & A

Q. What are the standard synthetic routes for preparing (4-fluorobenzyl)(triphenyl)phosphonium chloride?

The synthesis typically involves a two-step quaternization process :

- Step 1 : React 4-fluorobenzyl alcohol with thionyl chloride (SOCl₂) in anhydrous diethyl ether at 0°C to form 4-fluorobenzyl chloride. This step achieves near-quantitative yields under controlled conditions .

- Step 2 : React the resulting 4-fluorobenzyl chloride with triphenylphosphine (PPh₃) in refluxing toluene under nitrogen for 30 hours. The product is isolated via filtration, washed with petroleum ether, and dried under vacuum to yield the phosphonium salt .

Key considerations : Use anhydrous solvents and inert gas to prevent side reactions. Monitor reaction progress via TLC or NMR.

Q. How is the compound purified, and what analytical methods confirm its purity?

- Purification : Recrystallization from ethanol or acetonitrile is effective. Column chromatography (silica gel, ethyl acetate/hexane) may be used for further purification if impurities persist .

- Characterization :

- ¹H/³¹P NMR : Confirm absence of residual triphenylphosphine (δ ~ -5 ppm in ³¹P NMR) and integrity of the 4-fluorobenzyl group .

- X-ray crystallography : Resolve crystal structure to verify bond angles and substituent orientation (e.g., C–F vs. C–O interactions) .

- Elemental analysis : Validate stoichiometry (C, H, Cl, P) within 0.4% deviation .

Q. What are the primary applications of this compound in organic synthesis?

It is widely used as a Wittig reagent to synthesize fluorinated alkenes. For example:

Q. How should researchers handle stability and storage challenges?

- Storage : Keep in a desiccator at 0–4°C to prevent hygroscopic degradation .

- Stability : Degrades upon prolonged exposure to moisture or light. Confirm integrity via melting point (literature range: 223–227°C for analogs) and NMR before use .

Advanced Research Questions

Q. How can reaction conditions be optimized for higher yields in quaternization?

- Solvent effects : Toluene outperforms DMF or THF due to better solubility of PPh₃ and reduced side reactions .

- Temperature : Reflux (110°C) for 30 hours ensures complete reaction. Shorter times (<24 hours) result in unreacted starting material .

- Catalysts : Metal catalysts (e.g., CuI) are unnecessary for benzylic halides, as quaternization is inherently rapid .

Q. What mechanistic insights explain the reactivity of the 4-fluorobenzyl group?

Q. How can toxicity profiles be assessed for environmental or biological systems?

- Probit analysis : Use dose-response models (e.g., LC50 for aquatic organisms). For example, analogs like butyltriphenylphosphonium chloride show LC50 = 9.95x – 13.56 (R² = 0.94) in guppy fish .

- Mitigation : Encapsulate the compound in polyelectrolyte complexes (e.g., with hyaluronate) to reduce rapid release and toxicity .

Q. How does the 4-fluorine substituent influence crystallographic properties?

- X-ray data : In analogous trimethoxybenzyl derivatives, substituent orientation (e.g., O–C bond angles of 7–81°) affects crystal packing. Fluorine’s smaller van der Waals radius may enhance π-stacking interactions .

- Conformational analysis : Compare torsion angles (C–F vs. C–H) to predict solubility and melting behavior .

Q. What novel applications exist beyond traditional Wittig chemistry?

- Polyelectrolyte complexes : Combine with anionic polymers (e.g., sodium hyaluronate) to form hydrogels for controlled drug delivery. The fluorinated benzyl group enhances hydrophobicity, prolonging cargo release .

- Catalysis : Use as a phase-transfer catalyst in fluorination reactions, leveraging its ionic nature and stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.